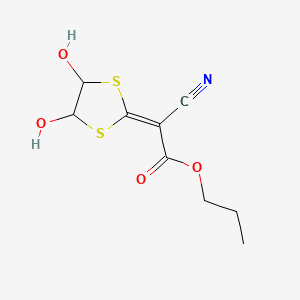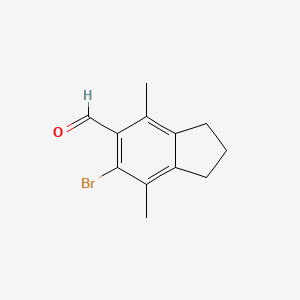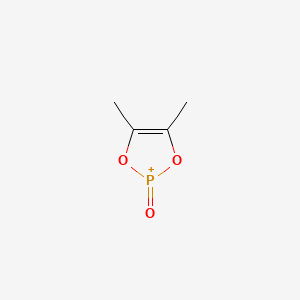
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes two oxygen atoms and one phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine . This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranes.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of phosphoranes with phosphorus-oxygen bonds.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phospholanes.
Applications De Recherche Scientifique
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its unique structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in structure but contains a chlorine atom instead of a methyl group.
4,5-Dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane: Contains additional phenyl groups.
Uniqueness
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87905-71-3 |
|---|---|
Formule moléculaire |
C4H6O3P+ |
Poids moléculaire |
133.06 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3,2-dioxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C4H6O3P/c1-3-4(2)7-8(5)6-3/h1-2H3/q+1 |
Clé InChI |
ZJMWVNNHMBKFEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(O[P+](=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
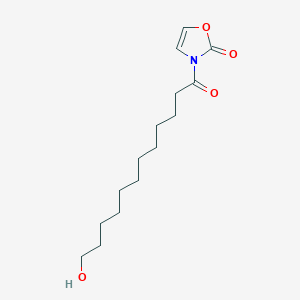
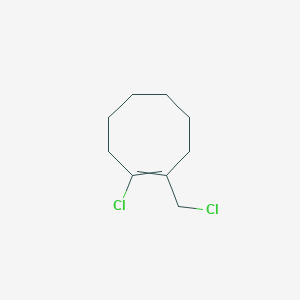
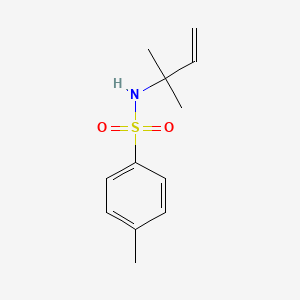
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
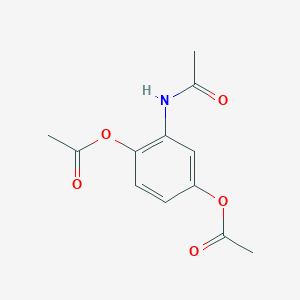

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
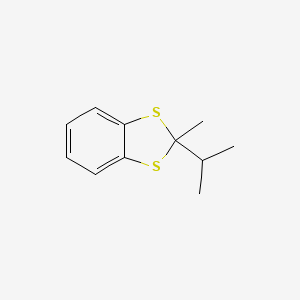
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
